molecular formula C8H8BFO4 B1326306 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid CAS No. 603122-84-5

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

Cat. No.: B1326306
CAS No.: 603122-84-5
M. Wt: 197.96 g/mol
InChI Key: BKWRLCIYMAYFPA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is an organic compound with the molecular formula C8H8BFO4 and a molecular weight of 197.96 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methoxycarbonyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid typically involves the reaction of 2-fluoro-4-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, phenols, and alcohols.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can participate in various molecular pathways, depending on its specific application .

Comparison with Similar Compounds

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid can be compared with other similar compounds, such as:

    4-Methoxyphenylboronic acid: Lacks the fluorine atom and has different reactivity and applications.

    2-Fluoro-4-methylphenylboronic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group, leading to different chemical properties.

    2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for a wide range of applications.

Properties

IUPAC Name

(2-fluoro-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWRLCIYMAYFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647604
Record name [2-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603122-84-5
Record name [2-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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